5-Fluorouracil-13C,15N2
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Overview
Description
5-Fluorouracil-13C,15N2 is a labeled form of 5-Fluorouracil, a widely used antitumor agent. This compound is labeled with the stable isotopes carbon-13 and nitrogen-15, which makes it useful for various research applications, including drug metabolism and pharmacokinetic studies . 5-Fluorouracil is an analogue of uracil and is known for its ability to inhibit thymidylate synthetase, thereby affecting pyrimidine synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouracil-13C,15N2 involves the incorporation of the stable isotopes carbon-13 and nitrogen-15 into the 5-Fluorouracil molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of labeled uracil derivatives.
Fluorination: The uracil derivative is then fluorinated to introduce the fluorine atom at the 5-position.
Incorporation of Isotopes: The labeled carbon and nitrogen atoms are introduced during the synthesis of the uracil derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled uracil derivatives.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluorouracil-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted under certain conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the pyrimidine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Fluorouracil-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in research on nucleic acid synthesis and metabolism.
Medicine: Utilized in cancer research to study the mechanism of action and resistance of 5-Fluorouracil.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
5-Fluorouracil-13C,15N2 exerts its effects by inhibiting thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate (dTTP) pools, resulting in the disruption of DNA synthesis and cell death. The compound also gets incorporated into RNA, further interfering with nucleic acid function .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The non-labeled form of the compound.
Fluorodeoxyuridylate (FdUMP): An active metabolite of 5-Fluorouracil.
Fluorouridine (FUR): Another fluorinated pyrimidine used in cancer treatment
Uniqueness
5-Fluorouracil-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the pharmacokinetics and dynamics of 5-Fluorouracil is crucial .
Properties
IUPAC Name |
5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-XZQGXACKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15NH]1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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